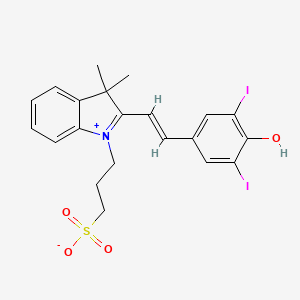
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate” is a specialty chemical with a CAS number of 145876-11-5 . It is used in various fields such as pharmaceuticals, organic electronics, and fluorescence imaging.
Molecular Structure Analysis
The molecular formula of this compound is C21H21I2NO4S . It has an average mass of 637.270 Da and a monoisotopic mass of 636.928040 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 637.27 . It is recommended to store it in a dry environment at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Mechanism of Bond Cleavage in Lignin Model Compounds
The study by Yokoyama (2015) explores the acidolysis mechanism of lignin model compounds, focusing on the cleavage of the β-O-4 bond. Although the specific compound is not directly mentioned, this research provides insights into the chemical behavior and reactivity of complex organic structures under acidolysis, which might be relevant for understanding the reactivity of substituted indolium compounds in similar contexts. The significance of the γ-hydroxymethyl group presence and the hydride transfer mechanism in the acidolysis process were highlighted, offering a foundation for further investigations into the reactivity of sulfonated indolium derivatives (Yokoyama, 2015).
Indolylarylsulfones as HIV-1 Inhibitors
Famiglini and Silvestri (2018) discuss the structure-activity relationship (SAR) studies of indolylarylsulfones, a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors. This review emphasizes the chemical modifications that improve the antiviral profile of sulfone compounds, which may provide a chemical framework for the development of new therapeutic agents using the core structure of the specified compound for similar bioactivities (Famiglini & Silvestri, 2018).
Oxidation of Sulfur Compounds by Photocatalysis
Cantau et al. (2007) investigate the photocatalytic treatment of sulfur compounds, which could offer insights into the environmental applications of similar sulfonated compounds for pollution control and treatment. The study examines the efficiency of various photocatalytic processes, potentially relevant for the environmental decontamination applications of sulfonated indolium derivatives (Cantau et al., 2007).
Hydrogen Bonding in Solvent Mixtures
Kiefer, Noack, and Kirchner (2011) review the hydrogen bonding interactions of dimethyl sulfoxide (DMSO) with cosolvents. This research might provide a theoretical basis for understanding how the sulfonate group in the specified compound could engage in hydrogen bonding and interact with various biological and chemical entities, affecting its solubility, reactivity, and potential for use in drug delivery systems (Kiefer et al., 2011).
Metabolism of Organosulfur Compounds by Sulfate-Reducing Bacteria
The study by Lie, Leadbetter, and Leadbetter (1998) on the utilization of sulfonic acids by sulfate-reducing bacteria could shed light on the biological degradation and potential environmental impact of sulfonated compounds. Understanding the metabolic pathways involved in the breakdown of such compounds could inform their safe and effective use in various applications (Lie et al., 1998).
Wirkmechanismus
The mechanism of action of this compound is not specified in the search results. Its unique structure suggests potential applications in various fields, but the exact biological or chemical mechanisms are not provided.
Eigenschaften
IUPAC Name |
3-[2-[(E)-2-(4-hydroxy-3,5-diiodophenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21I2NO4S/c1-21(2)15-6-3-4-7-18(15)24(10-5-11-29(26,27)28)19(21)9-8-14-12-16(22)20(25)17(23)13-14/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKEYWHHIHKEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)I)O)I)CCCS(=O)(=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C(C(=C3)I)O)I)CCCS(=O)(=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21I2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B598728.png)

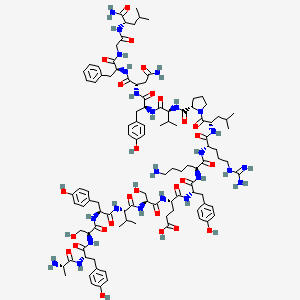

![7-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B598735.png)
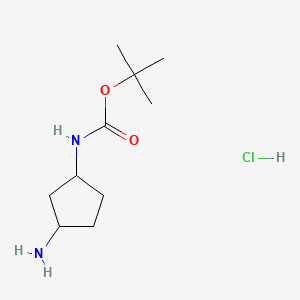
![Carbamic acid, [(1S)-3-cyano-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/no-structure.png)
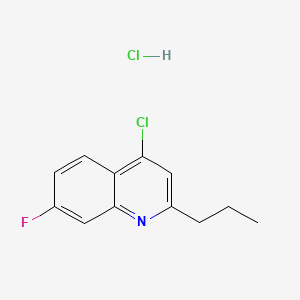
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-](/img/structure/B598741.png)

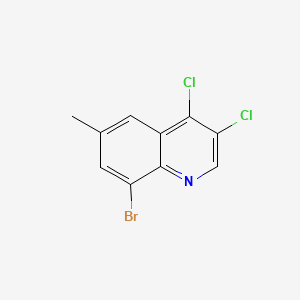
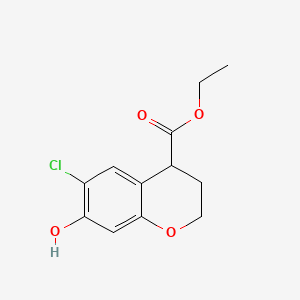
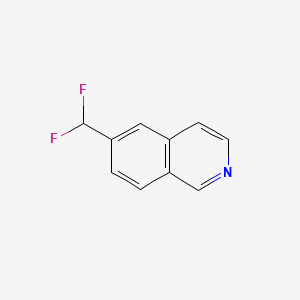
![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)